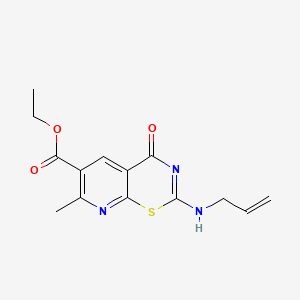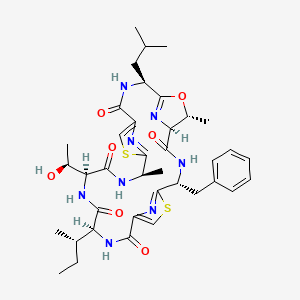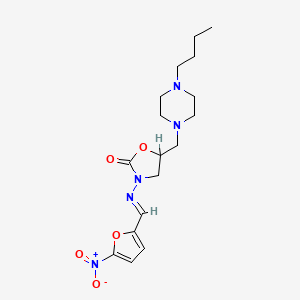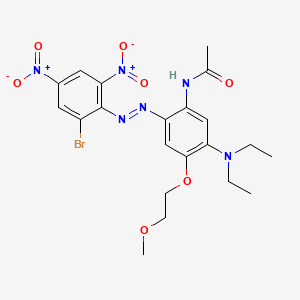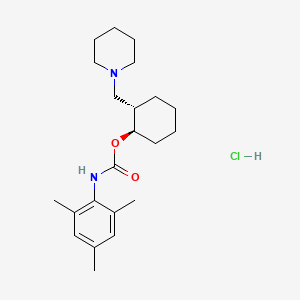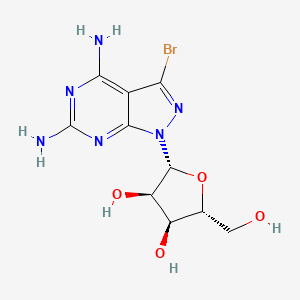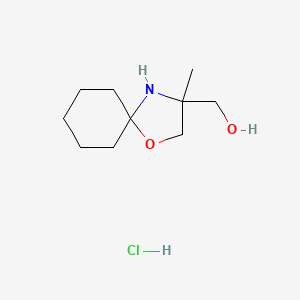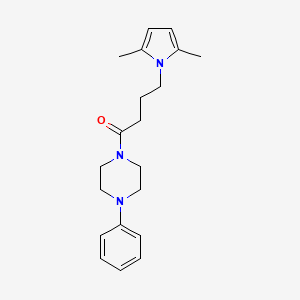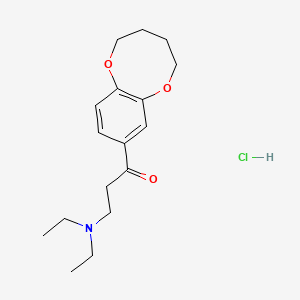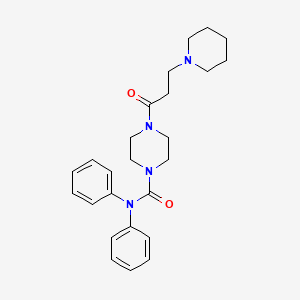
Disodium 1-amino-4-((3-((3-chloro-1-oxo-3-(phenylsulphonyl)propyl)amino)-2-methyl-5-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is known for its high efficiency, low toxicity, and short residence time in the body, making it a widely used veterinary medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Febantel involves the reaction of 2-(2,3-bis(methoxycarbonyl)guanidino)-5-(phenylthio)phenyl with methoxyacetyl chloride under specific conditions . The reaction typically requires a solvent such as chloroform and is carried out at controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of Febantel follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The production process also includes purification steps such as recrystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Febantel undergoes various chemical reactions, including:
Oxidation: Febantel can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in Febantel.
Substitution: Substitution reactions can occur at the phenylthio group or other reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of Febantel, which may have different pharmacological properties and applications.
Aplicaciones Científicas De Investigación
Febantel has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying anthelmintic drugs and their mechanisms of action.
Biology: Investigated for its effects on different biological systems and its potential use in controlling parasitic infections.
Medicine: Explored for its potential use in treating parasitic infections in humans, although primarily used in veterinary medicine.
Mecanismo De Acción
Febantel exerts its effects by inhibiting the polymerization of tubulin into microtubules, which is essential for the survival of parasitic worms . This disruption of microtubule formation leads to the death of the parasites. The molecular targets of Febantel include the tubulin proteins in the parasites, and the pathways involved are related to the disruption of cellular processes dependent on microtubules.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Febantel include:
- Fenbendazole
- Albendazole
- Mebendazole
Comparison
Febantel is unique in its broad-spectrum activity and low toxicity compared to other anthelmintic drugs. While Fenbendazole, Albendazole, and Mebendazole also target tubulin polymerization, Febantel’s specific chemical structure allows for a wider range of activity and a shorter residence time in the body, making it a preferred choice in veterinary medicine .
Propiedades
Número CAS |
83399-72-8 |
|---|---|
Fórmula molecular |
C30H22ClN3Na2O11S3 |
Peso molecular |
778.1 g/mol |
Nombre IUPAC |
disodium;1-amino-4-[3-[[3-(benzenesulfonyl)-3-chloropropanoyl]amino]-2-methyl-5-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C30H24ClN3O11S3.2Na/c1-15-20(11-17(47(40,41)42)12-21(15)34-25(35)14-24(31)46(38,39)16-7-3-2-4-8-16)33-22-13-23(48(43,44)45)28(32)27-26(22)29(36)18-9-5-6-10-19(18)30(27)37;;/h2-13,24,33H,14,32H2,1H3,(H,34,35)(H,40,41,42)(H,43,44,45);;/q;2*+1/p-2 |
Clave InChI |
DQRFMIDINUOBPR-UHFFFAOYSA-L |
SMILES canónico |
CC1=C(C=C(C=C1NC(=O)CC(S(=O)(=O)C2=CC=CC=C2)Cl)S(=O)(=O)[O-])NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


